

1-(4-Bromophenyl)piperidine CAS number and molecular weight

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Compound of Interest

Compound Name: **1-(4-Bromophenyl)piperidine**

Cat. No.: **B1277246**

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Technical Guide: 1-(4-Bromophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-(4-Bromophenyl)piperidine**, a synthetic compound of interest in medicinal chemistry and pharmacological research. The document details its chemical properties, synthesis protocols, and explores its potential biological activities. While specific research on this compound is limited, this guide draws upon available data and contextualizes its potential within the broader landscape of piperidine derivatives, which are known to exhibit a range of effects in neuropharmacology and oncology. This paper aims to serve as a foundational resource for researchers investigating **1-(4-Bromophenyl)piperidine** and similar molecular scaffolds.

Chemical and Physical Properties

1-(4-Bromophenyl)piperidine is a halogenated aromatic amine with a piperidine moiety. The presence of the bromine atom on the phenyl ring provides a reactive handle for further chemical modifications, making it a versatile intermediate in organic synthesis.

Property	Value	Reference
CAS Number	22148-20-5	[1]
Molecular Formula	C ₁₁ H ₁₄ BrN	[1] [2]
Molecular Weight	240.14 g/mol	[1] [2]

Synthesis Protocols

The synthesis of **1-(4-Bromophenyl)piperidine** can be achieved through several methods. A common approach involves the coupling of piperidine with a brominated aromatic compound. One patented method describes a two-step process:

Method 1: Two-Step Synthesis from Bromobenzene and Piperidine[\[3\]](#)

- Step 1: Synthesis of N-phenylpiperidine: Bromobenzene and piperidine are reacted in the presence of a strong base, such as potassium tert-butoxide or sodium tert-amylate, in a sulfolane solvent under heating (150-180 °C).
- Step 2: Bromination of N-phenylpiperidine: The resulting N-phenylpiperidine is then brominated using a brominating agent in an organic solvent to yield **1-(4-Bromophenyl)piperidine**.[\[3\]](#)

Method 2: Buchwald-Hartwig Amination

A widely applicable method for the formation of C-N bonds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction can be used to synthesize aryl amines from aryl halides and primary or secondary amines.

- General Protocol: An aryl bromide (in this case, 1,4-dibromobenzene could be a starting material) is reacted with piperidine in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., BINAP), and a base (e.g., Cs₂CO₃) in an appropriate solvent like toluene. The reaction mixture is heated under an inert atmosphere.

Figure 1: Two-step synthesis of **1-(4-Bromophenyl)piperidine**.

Potential Biological Activity and Applications

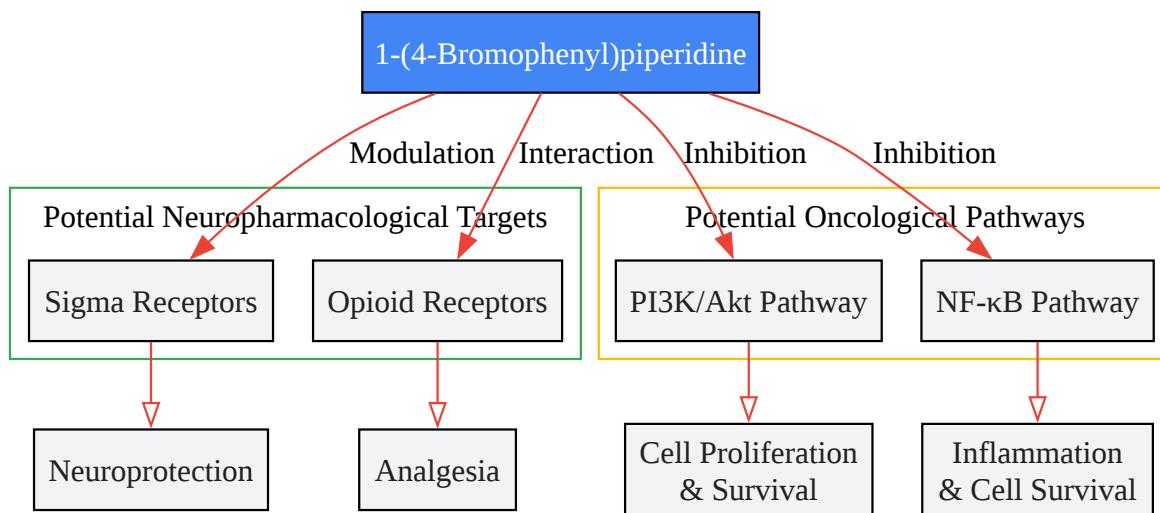
While specific biological data for **1-(4-Bromophenyl)piperidine** is not extensively available in published literature, the piperidine scaffold is a well-established pharmacophore present in numerous bioactive compounds. Research into derivatives of piperidine suggests potential applications in several therapeutic areas.

Neuropharmacology

Piperidine derivatives are known to interact with various receptors in the central nervous system. For instance, certain 4-phenylpiperidine compounds have been investigated as ligands for sigma receptors, showing potential neuroprotective effects in models of focal ischemia.^{[4][5]} Additionally, the piperidine moiety is a core component of many opioid receptor modulators.^[6]

Oncology

The piperidine ring is a structural feature in a number of anticancer agents. Studies on various piperidine-containing compounds have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis through various mechanisms.^[7] These mechanisms can involve the modulation of key signaling pathways implicated in cancer progression. For example, some piperidine derivatives have been shown to affect the PI3K/Akt and NF-κB signaling pathways.^[2]



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Figure 2: Potential signaling pathways for **1-(4-Bromophenyl)piperidine**.

Experimental Protocols for Further Research

To elucidate the specific biological activity of **1-(4-Bromophenyl)piperidine**, a series of in vitro and in vivo assays are recommended.

Receptor Binding Assays

To determine the binding affinity of **1-(4-Bromophenyl)piperidine** to specific receptors, competitive radioligand binding assays can be performed.

- Objective: To determine the inhibitory constant (K_i) of the compound for a target receptor (e.g., sigma receptors, opioid receptors).
- General Procedure:
 - Prepare cell membranes or purified receptors expressing the target of interest.
 - Incubate the membranes/receptors with a known radiolabeled ligand at a concentration at or below its dissociation constant (K_d).
 - Add increasing concentrations of unlabeled **1-(4-Bromophenyl)piperidine**.
 - Separate bound from free radioligand using filtration.
 - Quantify the radioactivity of the bound ligand using liquid scintillation counting.
 - Calculate the IC_{50} value and subsequently the K_i value using the Cheng-Prusoff equation.

In Vitro Cancer Cell Line Assays

To assess the potential anticancer activity of **1-(4-Bromophenyl)piperidine**, a panel of human cancer cell lines can be utilized.

- Cell Viability/Cytotoxicity Assay (e.g., MTT Assay):
 - Seed cancer cells in 96-well plates and allow them to adhere overnight.

- Treat the cells with various concentrations of **1-(4-Bromophenyl)piperidine** for a specified duration (e.g., 24, 48, 72 hours).
- Add MTT reagent and incubate to allow for the formation of formazan crystals.
- Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
- Calculate the percentage of cell viability and determine the IC50 value.
- Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):
 - Treat cancer cells with **1-(4-Bromophenyl)piperidine** at its IC50 concentration.
 - Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
 - Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

1-(4-Bromophenyl)piperidine is a readily synthesizable compound with potential for further investigation in drug discovery. Its structural similarity to known bioactive piperidine derivatives suggests that it may possess interesting pharmacological properties, particularly in the areas of neuropharmacology and oncology. The experimental protocols outlined in this guide provide a framework for future studies to elucidate the specific biological activities and mechanisms of action of this compound. Further research is warranted to fully explore the therapeutic potential of **1-(4-Bromophenyl)piperidine** and its analogues.

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